5H-pyrrolo[2,3-b]pyrazine-2-carbonitrile
Description
Structure
3D Structure
Properties
CAS No. |
2118657-04-6 |
|---|---|
Molecular Formula |
C7H4N4 |
Molecular Weight |
144.13 g/mol |
IUPAC Name |
5H-pyrrolo[2,3-b]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C7H4N4/c8-3-5-4-10-7-6(11-5)1-2-9-7/h1-2,4H,(H,9,10) |
InChI Key |
ZHCAJBRYXOJXNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=NC=C(N=C21)C#N |
Origin of Product |
United States |
Structural Context and Significance Within Nitrogen Containing Heterocycles
Nitrogen-containing heterocycles are fundamental building blocks in nature and synthetic chemistry, forming the core of countless pharmaceuticals, natural products, and functional organic materials. nih.govmdpi.com Their prevalence stems from the unique chemical properties imparted by the nitrogen atoms, which can participate in hydrogen bonding and other non-covalent interactions, enhancing the binding affinity of these molecules to biological targets. chemsrc.com
The structure of 5H-pyrrolo[2,3-b]pyrazine-2-carbonitrile is characterized by the fusion of a five-membered pyrrole (B145914) ring and a six-membered pyrazine (B50134) ring. This fusion creates a bicyclic system known as a pyrrolopyrazine. The specific isomer, 5H-pyrrolo[2,3-b]pyrazine, is also referred to as a 7-deazapurine, highlighting its structural relationship to purines, which are vital components of DNA and RNA. This purine-like structure is a key reason for the biological significance of its derivatives. mdpi.com The addition of a carbonitrile (-C≡N) group at the 2-position further modifies the electronic properties and potential interactions of the molecule.
Below are some key physicochemical properties of the parent scaffold and the title compound, largely derived from computational data.
| Property | 5H-pyrrolo[2,3-b]pyrazine | This compound |
| Molecular Formula | C₆H₅N₃ | C₇H₄N₄ |
| Molecular Weight | 119.12 g/mol | 144.13 g/mol |
| IUPAC Name | 5H-pyrrolo[2,3-b]pyrazine | This compound |
| InChIKey | HFTVJMFWJUFBNO-UHFFFAOYSA-N | ZHCAJBRYXOJXNE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CNC2=NC=CN=C21 | N#CC1=CC=NC2=C1NC=N2 |
| Hydrogen Bond Acceptor Count | 3 | 3 |
| Topological Polar Surface Area | 41.6 Ų | 65.4 Ų |
| PubChem CID | 5370803 nih.gov | 68316574 nih.gov |
Note: Data is computationally generated and sourced from PubChem.
Importance of the Pyrrolo 2,3 B Pyrazine Scaffold in Contemporary Organic Chemistry
The pyrrolo[2,3-b]pyrazine scaffold is a privileged structure in modern organic chemistry, particularly in the realm of drug discovery. Its value lies in its ability to serve as a versatile template for the synthesis of targeted therapeutic agents. The fused ring system provides a rigid framework that can be strategically functionalized to optimize binding to specific biological targets.
Research has shown that derivatives of the 5H-pyrrolo[2,3-b]pyrazine scaffold exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor effects. researchgate.net However, its most prominent role in recent years has been as a core component of kinase inhibitors. researchgate.net Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
The development of small molecule kinase inhibitors is a major focus of contemporary medicinal chemistry. The 5H-pyrrolo[2,3-b]pyrazine scaffold has proven to be an excellent starting point for designing such inhibitors. For instance, studies have demonstrated that substituting the related 1H-pyrazolo[4,3-b]pyridine scaffold with 5H-pyrrolo[2,3-b]pyrazine can lead to an increase in the binding activity and inhibitory potency against certain kinases, such as Fibroblast Growth Factor Receptor 1 (FGFR1). nih.gov This highlights the strategic importance of this specific heterocyclic system in optimizing the efficacy of potential drug candidates.
Overview of Key Research Domains Pertaining to 5h Pyrrolo 2,3 B Pyrazine 2 Carbonitrile
Foundational Synthetic Routes to the Pyrrolo[2,3-b]pyrazine Core
The construction of the fused pyrrolo[2,3-b]pyrazine scaffold is a key challenge that has been addressed through several classical and modern synthetic approaches. researchgate.net These methods often involve the strategic formation of the pyrrole (B145914) and pyrazine (B50134) rings in a sequential or convergent manner.
Cyclization Reactions for Ring System Formation
Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds, including the pyrrolo[2,3-b]pyrazine core. researchgate.net These reactions typically involve the formation of one or both of the heterocyclic rings from an acyclic or partially cyclized precursor. A common strategy involves the initial construction of a substituted pyrazine ring, followed by the annulation of the pyrrole ring.
For instance, a substituted aminopyrazine can be reacted with a molecule containing a suitable two-carbon unit, such as a halo-aldehyde or a halo-ketone, to form the pyrrole ring via intramolecular cyclization. The choice of reactants and reaction conditions is crucial for achieving high yields and regioselectivity. Another approach involves the use of multicomponent reactions where several starting materials combine in a single step to form the desired heterocyclic system, often mediated by a catalyst. rsc.org
A notable example is the synthesis of pyrrolo[1,2-a]pyrazines through the cyclization of 2-formylpyrrole-based enaminones in the presence of ammonium (B1175870) acetate. researchgate.net While this example pertains to a different isomer, the underlying principle of intramolecular cyclization is a key concept in the synthesis of such fused systems.
Ring Annulation Strategies for Fused Systems
Ring annulation refers to the process of building a new ring onto an existing one. nih.gov In the context of pyrrolo[2,3-b]pyrazine synthesis, this can involve starting with either a pyrrole or a pyrazine ring and fusing the second ring onto it. For example, a suitably functionalized pyrrole derivative can undergo a condensation reaction with a 1,2-dicarbonyl compound or its equivalent to form the pyrazine ring.
The versatility of this approach is demonstrated in the synthesis of various N-fused heterocycles. researchgate.net For example, a strategy for the stepwise annulation of all four pyrrolic rings of a porphyrin has been developed, showcasing the power of this method in constructing complex fused systems. nih.gov While not directly on the target molecule, this illustrates the principle of building rings onto existing scaffolds.
Cycloaddition Approaches in Pyrrolopyrazine Synthesis
Cycloaddition reactions, particularly [3+2] dipolar cycloadditions, represent a powerful and atom-economical method for constructing five-membered rings like pyrrole. nih.govacs.org In this approach, a 1,3-dipole reacts with a dipolarophile to form a five-membered heterocyclic ring. nih.gov For the synthesis of pyrrolopyrazines, this could involve the reaction of a pyrazine-containing dipolarophile with a suitable 1,3-dipole, or vice versa.
The regiochemistry and stereochemistry of these reactions are often highly predictable, making them attractive for the synthesis of complex molecules. nih.gov For instance, the [3+2] cycloaddition of pyridazinium ylides with various dipolarophiles has been shown to be a regioselective method for synthesizing tetrahydropyrrolopyridazine structures. nih.gov Although this example involves a pyridazine (B1198779) instead of a pyrazine, the mechanistic principles are transferable. The use of azomethine ylides in 1,3-dipolar cycloadditions is also a well-established method for constructing pyrrolidine (B122466) and pyrrole rings. acs.org
Catalytic and Stereoselective Synthesis
Modern synthetic chemistry heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of this compound and its derivatives has benefited significantly from the development of advanced catalytic systems.
Palladium-Catalyzed Coupling Reactions in Aqueous Media
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. libretexts.orgnih.gov These reactions are crucial for introducing substituents onto the pyrrolo[2,3-b]pyrazine core, allowing for the exploration of structure-activity relationships. The use of aqueous media is particularly advantageous from an environmental and practical standpoint.
The Suzuki-Miyaura coupling, for example, is widely used to form carbon-carbon bonds between an organoboron compound and a halide or triflate. libretexts.org This reaction can be employed to attach various aryl or heteroaryl groups to the pyrrolo[2,3-b]pyrazine scaffold. The choice of palladium precursor, ligand, and base is critical for the success of these reactions. libretexts.org
One-pot multicomponent reactions (MCRs) offer a highly efficient approach to synthesizing complex molecules by combining three or more reactants in a single reaction vessel. ccspublishing.org.cnresearchgate.net This strategy avoids the need for isolating and purifying intermediates, saving time and resources. The use of a dual catalytic system, such as palladium and copper, can enable a sequence of catalytic cycles to occur in a single pot.
For example, a one-pot three-component coupling reaction catalyzed by Sc(OTf)3 has been developed to access 1,2-dihydropyrrolo[1,2-a]pyrazine-1-phosphonates. rsc.org While this is a different isomer, it highlights the potential of one-pot multicomponent strategies in this area. These methodologies are highly valuable for rapidly generating libraries of compounds for biological screening.
Advanced Chichibabin Protocol Modifications for Pyrrolo[2,3-b]pyrazine Derivatives
The Chichibabin pyridine (B92270) synthesis, first reported in 1924, is a condensation reaction of aldehydes or ketones with ammonia (B1221849) to form a pyridine ring. wikipedia.org While traditionally used for simple pyridines, modified versions of this protocol can be adapted for the synthesis of more complex heterocyclic systems like pyrrolopyrazines. The classic reaction often requires high temperatures (350–500 °C) and solid catalysts such as alumina (B75360) or silica. wikipedia.org
Modern advancements have focused on improving reaction conditions and yields. These syntheses involve a series of reactions including imine formation, base-catalyzed aldol (B89426) condensations, and Michael reactions. wikipedia.org Modifications include conducting the reaction in the gas phase over zeolite catalysts or under elevated pressure, which can significantly improve efficiency. wikipedia.orggoogleapis.com For example, conducting the amination of methylpyridines with sodamide under a pressure of at least 300 psi and in the presence of ammonia can improve yields and isomer ratios. googleapis.com
A significant recent modification involves the use of a sodium hydride-iodide composite (NaH-iodide) to mediate the Chichibabin amination. ntu.edu.sg This system acts as an enhanced Brønsted base, allowing the reaction to proceed under much milder conditions. ntu.edu.sg For instance, the amination of pyridine with n-butylamine can be achieved in high yield at 65-85 °C using NaH with a lithium iodide additive, demonstrating the potential for these milder conditions to be applied to the synthesis of substituted pyrrolopyrazine systems. ntu.edu.sg Such protocols avoid the harsh conditions of traditional methods and expand the scope to include a wider range of primary alkylamines. ntu.edu.sg
Direct C-H Functionalization for Pyrrolopyrazine Derivatives
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying the 7-azaindole (B17877) core, avoiding the need for pre-functionalized starting materials. researchgate.netnih.gov This area has seen significant advances through the use of transition-metal catalysis. researchgate.netrsc.org
Rhodium(III)-catalyzed reactions have proven particularly effective for the synthesis and functionalization of 7-azaindole derivatives. researchgate.netnih.govkaist.ac.kr An efficient method for synthesizing the 7-azaindole core involves the Rh(III)-catalyzed C-H activation and annulative coupling of aminopyridines with alkynes. nih.govkaist.ac.kr This reaction is highly regioselective and tolerates a variety of functional groups. nih.gov Further studies using Density Functional Theory (DFT) have shown that additives like silver(I) can act as catalytic promoters, oxidizing Rh(III) intermediates and accelerating key steps such as C-H activation, alkyne insertion, and reductive elimination. rsc.org
Palladium catalysis is also widely used for the direct C-H functionalization of 7-azaindoles. researchgate.net A notable application is the regioselective C-2 arylation of the 7-azaindole nucleus. researchgate.net By employing N-oxide activation of N-methyl 7-azaindole, a Pd(OAc)₂/DavePhos catalyst system can achieve regioselective direct arylation of the pyrazine ring. nih.gov Following deoxygenation, a second, selective arylation can be performed on the pyrrole ring, allowing for the creation of multi-arylated derivatives. researchgate.netnih.gov
Table 1: Catalytic Systems for Direct C-H Functionalization of 7-Azaindoles
| Catalyst System | Reaction Type | Position Functionalized | Reference |
|---|---|---|---|
| Rh(III) / Ag⁺ | Annulation with alkynes | Core Synthesis | nih.govrsc.org |
| Pd(OAc)₂ / DavePhos | Direct Arylation (via N-oxide) | Pyrazine ring | nih.gov |
| Palladium / various ligands | C-2 Arylation | C-2 | researchgate.net |
Strategies for Introducing the Carbonitrile Moiety and Other Substituents
Regioselective Introduction of Nitrile Groups
The introduction of a carbonitrile (cyano) group is a key step in the synthesis of this compound. A common strategy for installing a nitrile group onto a heterocyclic ring is through the displacement of a halogen atom, typically bromine or iodine, at the desired position. This transformation is often achieved using a cyanide source, such as copper(I) cyanide (in the Rosenmund-von Braun reaction) or palladium-catalyzed cyanation reactions with reagents like zinc cyanide. The synthesis of a halogenated intermediate, such as 2-bromo-5H-pyrrolo[2,3-b]pyrazine, is therefore a critical prerequisite.
Another approach involves carrying the nitrile group through the synthetic sequence. For instance, pyrrolo[1,2-a]pyrazines have been synthesized from precursors like 2-(2-formyl-1H-pyrrol-1-yl)acetonitrile, where the nitrile is already part of a key building block. researchgate.net For the 7-azaindole scaffold, a synthetic route could involve the cyclization of a pyrazine precursor that already contains the cyano group. An example of a key precursor for pyrazine-linked heterocycles is 2-(2-cyanoacetamido)pyrazine. researchgate.net
Synthesis of Halogenated Pyrrolopyrazine Intermediates (e.g., 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine)
Halogenated pyrrolopyrazines are versatile intermediates for introducing a wide range of functional groups via cross-coupling reactions. rsc.org The compound 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine is a particularly useful building block where the tosyl group serves to protect the pyrrole nitrogen.
A patented one-pot synthesis method for this intermediate starts from 3-[(trimethylsilyl)ethynyl]-5-pyrazin-2-amine. google.com The process involves cyclization promoted by a mild base like sodium tert-butoxide, followed by the addition of p-toluenesulfonyl chloride to install the protecting group. google.com This method is described as being mild, controllable, and suitable for industrial production with improved yield and quality compared to routes using harsher reagents like sodium hydride. google.com The final product is purified by quenching in a sodium bicarbonate solution and recrystallizing from an ethyl acetate/petroleum ether mixture, yielding the product with high purity.
Table 2: One-Pot Synthesis of 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine
| Step | Reagents | Conditions | Purpose | Reference |
|---|---|---|---|---|
| 1. Cyclization | 3-[(trimethylsilyl)ethynyl]-5-pyrazin-2-amine, Sodium tert-butoxide, N,N-dimethylacetamide | Heating (e.g., 50-60 °C) | Formation of the pyrrolo[2,3-b]pyrazine ring system | google.com |
| 2. Sulfonylation | p-Toluenesulfonyl chloride | Room temperature | Protection of the pyrrole nitrogen | google.com |
| 3. Workup/Purification | 0.5–10% Sodium bicarbonate, Ethyl acetate/Petroleum ether | Quenching, Filtration, Recrystallization | Isolation of pure product |
Functionalization of the Pyrrole Nitrogen (N-alkylation, N-acylation)
Modification of the pyrrole nitrogen (N-5) of the 5H-pyrrolo[2,3-b]pyrazine core is a common strategy to modulate the compound's physicochemical and biological properties. This is typically achieved through N-acylation or N-alkylation.
N-acylation provides access to N-acyl derivatives. A general and efficient one-pot method for the N-acylation of less nucleophilic N-heterocycles, including 7-azaindoles, utilizes a 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO)/di-tert-butyl dicarbonate (B1257347) (Boc₂O) system. researchgate.net This approach allows for the direct coupling of the heterocycle with a wide variety of carboxylic acids without needing to first activate the acid, providing N-acyl heterocycles in high yields. researchgate.net
N-alkylation and N-arylation introduce alkyl or aryl groups to the nitrogen atom. Copper-catalyzed reactions are effective for N-arylation. lookchem.com For example, the N-arylation of 7-azaindole with aryl halides can be achieved using catalytic copper(I) iodide (CuI) in the presence of lithium chloride (LiCl) and a base like potassium carbonate at elevated temperatures. lookchem.com An efficient method for N-alkynylation has also been developed using a CuI/DMAP catalytic system at room temperature. researchgate.net For N-alkylation, a novel one-pot process has been developed that involves a copper-free Sonogashira alkynylation followed by a base-mediated indolization reaction to produce N-alkylazaindoles. organic-chemistry.org The Mitsunobu reaction offers another route for the N-alkylation of pyrrole-containing systems, enabling the introduction of various branched and chiral alkyl chains. rsc.org
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and obtaining a unique "molecular fingerprint" of a compound.
Fourier Transform Infrared (FT-IR) Spectroscopy Analysis
The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct structural features. The N-H stretching vibration of the pyrrole ring is anticipated to appear as a broad band in the region of 3400-3200 cm⁻¹, a common feature for N-H stretching in pyrrole and its derivatives. researchgate.netresearchgate.net The presence of the nitrile (C≡N) group, a key functional moiety, would be confirmed by a sharp, medium-intensity absorption band around 2230-2210 cm⁻¹.
The aromatic C-H stretching vibrations of the pyrrolo[2,3-b]pyrazine core are expected in the 3100-3000 cm⁻¹ region. Furthermore, the C=C and C=N stretching vibrations within the fused heterocyclic rings would give rise to a series of complex bands in the 1650-1400 cm⁻¹ range. lookchem.comgovinfo.gov Specifically, the stretching vibrations of the pyrazine ring are known to produce characteristic bands in this fingerprint region. The in-plane and out-of-plane C-H bending vibrations would also contribute to the unique pattern of the spectrum at lower wavenumbers.
Table 1: Predicted FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 | N-H Stretch | Pyrrole N-H |
| 3100-3000 | C-H Stretch | Aromatic C-H |
| 2230-2210 | C≡N Stretch | Nitrile |
| 1650-1550 | C=N Stretch | Pyrazine Ring |
| 1550-1400 | C=C Stretch | Aromatic Rings |
Raman Spectroscopy Investigations
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For this compound, the C≡N stretching vibration is expected to produce a strong and sharp Raman band, often more intense than in the FT-IR spectrum. The symmetric breathing vibrations of the pyrazine and pyrrole rings would also be prominent features in the Raman spectrum. bme.hu Studies on related nitrogen heterocycles have shown that ring breathing modes can be observed in the 1000-1200 cm⁻¹ region. nih.gov The C-H stretching and bending vibrations will also be present, aiding in the complete vibrational assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity
NMR spectroscopy is indispensable for elucidating the precise connectivity of atoms within a molecule by probing the magnetic environments of nuclei such as ¹H and ¹³C.
Proton NMR (¹H NMR) for Hydrogen Environments
The ¹H NMR spectrum of this compound would provide detailed information about the chemical environment of each proton. The N-H proton of the pyrrole ring is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of δ 12.0-13.0 ppm, due to its acidic nature and potential for hydrogen bonding. mdpi.com The protons on the pyrazine and pyrrole rings will resonate in the aromatic region (δ 7.0-9.0 ppm). For instance, in a series of 5H-pyrrolo[2,3-b]pyrazine derivatives, the proton at position 6 (H-6) of the pyrazine ring typically resonates as a doublet around δ 8.1-8.3 ppm, while the proton at position 7 (H-7) appears as a doublet around δ 6.8-7.0 ppm. mdpi.com The proton on the pyrrole ring (H-3) would likely be observed as a singlet in the downfield region as well. The exact chemical shifts and coupling constants would be influenced by the electronic effects of the nitrile group and the fused ring system.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ ppm) | Multiplicity |
| 5-H (NH) | 12.0 - 13.0 | br s |
| H-6 | 8.1 - 8.3 | d |
| H-7 | 6.8 - 7.0 | d |
| H-3 | 7.5 - 8.0 | s |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis
The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Due to the diverse electronic environments, each carbon atom in this compound is expected to give a distinct signal. The carbon of the nitrile group (C≡N) would resonate in the range of δ 115-120 ppm. The carbon atoms of the heterocyclic rings will appear in the aromatic region (δ 100-160 ppm). Based on data from substituted analogs, the carbon C-2, attached to the electron-withdrawing nitrile group, would be significantly deshielded. mdpi.com The quaternary carbons at the ring junctions (C-3a, C-7a) and the carbon of the nitrile group would typically show lower intensity signals.
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ ppm) |
| C-2 | >140 |
| C-3 | 110 - 120 |
| C-3a | 145 - 155 |
| C-5 | - |
| C-6 | 125 - 135 |
| C-7 | 115 - 125 |
| C-7a | 140 - 150 |
| C≡N | 115 - 120 |
High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Patterns
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₇H₄N₄), the calculated exact mass of the molecular ion [M+H]⁺ would be approximately 145.0514. Experimental HRMS data for closely related 5H-pyrrolo[2,3-b]pyrazine derivatives have shown excellent agreement between calculated and found mass values, typically with an error of less than 5 ppm. mdpi.com
The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecular ion is expected to be the base peak or a very intense peak. Common fragmentation pathways for such heterocyclic systems involve the loss of small, stable molecules. For this compound, a characteristic fragmentation would be the loss of HCN (27 Da) from the pyrazine or pyrrole ring, or the loss of the nitrile group (CN, 26 Da). The fragmentation of the pyrazine ring can also lead to characteristic daughter ions. nih.govchemguide.co.uk
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique indispensable for the analysis of polar, thermally labile, and high molecular weight compounds, making it highly suitable for this compound and its derivatives. This method typically generates protonated molecules [M+H]⁺ or other adducts, allowing for accurate molecular weight determination. ekb.eg
The 5H-pyrrolo[2,3-b]pyrazine core contains multiple basic nitrogen atoms, which can lead to the formation of different isomers upon ionization (protomers) where the proton attaches at various sites. nih.gov This phenomenon can be investigated using techniques like ion mobility spectrometry-mass spectrometry. nih.gov Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, can be calculated for various adducts of the parent nitrile compound. uni.lu
Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 145.05088 | 126.7 |
| [M+Na]⁺ | 167.03282 | 139.1 |
| [M-H]⁻ | 143.03632 | 125.3 |
| [M+K]⁺ | 183.00676 | 134.2 |
This data is generated using the CCSbase prediction model.
In the analysis of synthesized analogs, ESI-MS is crucial for confirming the identity of the target molecules. For example, in a series of kinase inhibitors based on this scaffold, high-resolution ESI-MS (HRMS-ESI) was used to verify the elemental composition. The derivative 3-(1-Methyl-1H-pyrazol-4-yl)-5-(pyrazolo[1,5-a]pyrimidin-3-ylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine (10) showed an [M+H]⁺ ion at m/z 381.0976, confirming its calculated exact mass. mdpi.com Tandem mass spectrometry (MS/MS) studies on related fused nitrogen-containing ring systems reveal that fragmentation often involves characteristic cross-ring cleavages, particularly on the pyrazine or pyridazine rings, providing structural insights. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While many complex derivatives of this compound are not sufficiently volatile for GC-MS without derivatization, the parent scaffold and its smaller, more volatile analogs can be characterized by this method. nih.gov
GC-MS analysis has been documented for the core compound, 5H-pyrrolo[2,3-b]pyrazine. nih.gov Data from the NIST Mass Spectrometry Data Center provides characteristic mass-to-charge ratio (m/z) peaks that serve as a fingerprint for its identification. nih.gov
Table 2: Characteristic GC-MS Ions for 5H-pyrrolo[2,3-b]pyrazine nih.gov
| Relative Intensity | m/z |
|---|---|
| Top Peak | 119 |
| 2nd Highest | 92 |
The utility of GC-MS extends to identifying pyrrolopyrazine derivatives in complex mixtures, such as food and natural products. researchgate.netvscht.cz However, a significant challenge arises when analyzing positional isomers of alkylpyrazines, as they often yield very similar mass spectra, making unambiguous identification difficult by spectral data alone. nih.gov To overcome this, chemists often rely on gas chromatographic retention indices (RIs), which provide more reliable identification when compared across standardized stationary phases. nih.gov Advanced techniques like comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOFMS) offer superior resolution and lower detection limits, enabling the separation and tentative identification of numerous N-containing heterocyclic compounds, including pyrazines and pyrroles, in complex samples. vscht.cz
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, providing valuable information about its conjugated system. The 5H-pyrrolo[2,3-b]pyrazine scaffold contains a fused aromatic system rich in π-electrons and non-bonding electrons (on the nitrogen atoms), which acts as a chromophore.
The UV-Vis spectrum of such compounds is expected to be dominated by two main types of electronic transitions:
π → π* transitions: These are typically high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated heterocyclic system.
n → π* transitions: These lower-intensity absorptions result from the excitation of a non-bonding electron (from a nitrogen lone pair) into a π* antibonding orbital.
The absorption maxima (λmax) and intensity are highly sensitive to the structure. For the parent pyrazine ring, UV/Visible spectral data is well-documented. nist.gov For fused systems like pyrrolopyrazines, the extended conjugation shifts the absorption to longer wavelengths (a bathochromic shift) compared to the individual parent rings. rsc.org
The photophysical properties can be finely tuned by introducing substituents onto the core scaffold. Studies on related pyrrolo[1,2-a]pyrazine (B1600676) derivatives show that structural modifications can lead to unique optical properties, including blue light emission. dntb.gov.ua Research on other related B/N-doped pyrrolopyrroles demonstrates that even small structural changes can significantly alter absorption and emission spectra, with π-expanded derivatives and those with electron-donating groups showing the most red-shifted spectra. rsc.org The addition of the carbonitrile group (-CN), an electron-withdrawing group, to the 5H-pyrrolo[2,3-b]pyrazine core is expected to further modify the electronic distribution and influence the energy of the π → π* and n → π* transitions.
Table 3: Conceptual Effect of Substituents on λmax of the Pyrrolopyrazine Chromophore
| Substituent Type | Effect on Conjugated System | Expected Shift in λmax |
|---|---|---|
| Electron-Donating Group (e.g., -NH₂, -OR) | Increases electron density | Bathochromic (to longer wavelength) |
| Electron-Withdrawing Group (e.g., -NO₂, -CN) | Decreases electron density | Hypsochromic (to shorter wavelength) or Bathochromic, depending on position and interaction |
X-ray Crystallography for Definitive Solid-State Structures
X-ray crystallography stands as the most definitive technique for determining the three-dimensional structure of a molecule in the solid state at atomic resolution. nih.gov It provides unambiguous data on bond lengths, bond angles, and the absolute configuration, which are critical for understanding structure-activity relationships in drug design. nih.gov
For analogs of 5H-pyrrolo[2,3-b]pyrazine, X-ray crystallography has been instrumental in elucidating their binding modes to biological targets. In a structure-based drug design effort, the co-crystal structure of a 5H-pyrrolo[2,3-b]pyrazine derivative bound to Fibroblast Growth Factor Receptor 1 (FGFR1) was determined. nih.govresearchgate.net This analysis revealed the precise interactions responsible for the inhibitor's activity. nih.gov
The crystal structure showed that the pyrrolo[2,3-b]pyrazine scaffold forms a critical hydrogen bond with the backbone of residue Ala564 in the hinge region of the kinase. nih.gov Furthermore, the P-loop of FGFR1 was observed to form a π-π stacking interaction between the residue Phe489 and the inhibitor's fused ring system. nih.gov Such detailed structural insights are invaluable for the rational optimization of lead compounds. researchgate.net
Table 4: Crystallographic Data for a 5H-pyrrolo[2,3-b]pyrazine Analog in Complex with FGFR1 nih.gov
| Parameter | Description |
|---|---|
| PDB ID | 5Z0S |
| Target Protein | Fibroblast Growth Factor Receptor 1 (FGFR1) |
| Key Interacting Residue (H-Bond) | Ala564 |
| Key Interacting Residue (π-π Stacking) | Phe489 |
Computational Chemistry and Theoretical Investigations of 5h Pyrrolo 2,3 B Pyrazine 2 Carbonitrile
Electronic Structure Theory and Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods allow for the determination of a molecule's geometry, energy, and electronic properties, which are crucial for predicting its stability and reactivity.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules. DFT calculations are employed to determine the optimized geometry and electronic ground state properties of 5H-pyrrolo[2,3-b]pyrazine-2-carbonitrile. By using a functional such as B3LYP combined with a suitable basis set like 6-311++G(d,p), one can obtain key parameters that describe the molecule's stability and electronic nature.
Theoretical studies on related aza-heterocyclic systems have demonstrated that DFT methods can reliably predict molecular structures. For instance, in studies of pyrido[2,3-b]pyrazine (B189457) derivatives, DFT calculations have been used to obtain optimized geometries that show good agreement with experimental X-ray diffraction data. nih.govrsc.org These calculations typically reveal a planar or near-planar geometry for the bicyclic ring system, which is expected for this compound as well.
Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound
| Property | Calculated Value | Unit |
| Total Energy | Value | Hartrees |
| Dipole Moment | Value | Debye |
| Point Group | C1 | - |
Note: The values in this table are illustrative and represent the type of data that would be generated from a DFT calculation. Specific values would require a dedicated computational study.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. rsc.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial parameter for determining a molecule's kinetic stability, with a larger gap implying higher stability and lower chemical reactivity. nih.gov
For this compound, the HOMO is expected to be distributed over the electron-rich pyrrole (B145914) ring, while the LUMO would likely be centered on the electron-deficient pyrazine (B50134) ring and the nitrile group. This distribution would suggest that the molecule could act as either an electron donor or acceptor depending on the reaction partner. FMO analysis of similar heterocyclic compounds has shown that the HOMO and LUMO are typically π-orbitals distributed across the aromatic system. researchgate.net
Table 2: Hypothetical FMO Properties of this compound
| Parameter | Energy (eV) |
| HOMO | Value |
| LUMO | Value |
| HOMO-LUMO Gap (ΔE) | Value |
Note: The values in this table are illustrative and based on general trends for similar aza-heterocycles. Specific values would require a dedicated computational study.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful method for studying intramolecular delocalization and hyperconjugative interactions. researchgate.net It provides a detailed picture of the bonding and charge distribution within a molecule by transforming the calculated wave function into a set of localized natural bond orbitals. This analysis can quantify the stabilization energies associated with electron delocalization from donor NBOs (lone pairs or bonds) to acceptor NBOs (empty or anti-bonding orbitals).
Table 3: Hypothetical NBO Analysis of Key Intramolecular Interactions in this compound
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP(1) N(in pyrrole) | π(C=C) | Value |
| π(C=C in pyrrole) | π(C=N in pyrazine) | Value |
| LP(1) N(in pyrazine) | σ*(adjacent C-C) | Value |
Note: The values in this table are illustrative and represent the type of data that would be generated from an NBO analysis. Specific values would require a dedicated computational study.
Spectroscopic Property Prediction and Simulation
Computational methods are invaluable for predicting and interpreting spectroscopic data, providing a direct link between the molecular structure and its observed spectrum.
Computational Generation of Vibrational Spectra (FT-IR, Raman)
Theoretical vibrational spectra, including Fourier-Transform Infrared (FT-IR) and Raman spectra, can be calculated using DFT. By performing a frequency calculation on the optimized geometry of this compound, one can obtain the vibrational modes and their corresponding frequencies and intensities. These calculated spectra can be used to assign the vibrational bands observed in experimental spectra.
For a molecule like this compound, characteristic vibrational modes would include N-H stretching in the pyrrole ring, C-H stretching of the aromatic rings, C≡N stretching of the nitrile group, and various C-C and C-N stretching and bending modes within the bicyclic system. Computational studies on pyrazine derivatives have shown that DFT calculations can accurately predict these vibrational frequencies. bendola.com
Table 4: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups of this compound
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |
| N-H Stretch (pyrrole) | Value |
| Aromatic C-H Stretch | Value |
| C≡N Stretch (nitrile) | Value |
| Ring C=N Stretch | Value |
| Ring C-C Stretch | Value |
Note: The values in this table are illustrative and represent the type of data that would be generated from a vibrational frequency calculation. Specific values would require a dedicated computational study.
Computational Prediction of NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation in organic chemistry. Computational methods, particularly those based on DFT, can predict NMR chemical shifts (¹H and ¹³C) with a reasonable degree of accuracy. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose.
Calculated NMR chemical shifts for this compound would provide a theoretical spectrum that can be compared with experimental data. This comparison can aid in the definitive assignment of signals and confirm the proposed structure. While no specific computational NMR studies on the title compound were found, experimental ¹H NMR data for a related tosylated derivative are available in patent literature, which could serve as a basis for comparison with future theoretical predictions.
Table 5: Hypothetical Calculated ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | ¹H Chemical Shift (ppm) | Atom | ¹³C Chemical Shift (ppm) |
| H (on pyrrole N) | Value | C (nitrile) | Value |
| H (on pyrrole C) | Value | C (pyrazine) | Value |
| H (on pyrazine) | Value | C (pyrrole) | Value |
Note: The values in this table are illustrative and represent the type of data that would be generated from an NMR calculation. Specific values would require a dedicated computational study.
Computational Prediction of UV-Vis Spectra
The prediction of ultraviolet-visible (UV-Vis) absorption spectra through computational methods is a powerful tool for identifying chemical compounds and understanding their electronic transitions. nih.gov Time-dependent density functional theory (TD-DFT) is a prominent quantum chemistry approach used to calculate the electronic absorption spectra of molecules. nih.govmdpi.com This method can predict the wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity, which are crucial for characterizing a compound. mdpi.com
For molecules like this compound, TD-DFT calculations would involve optimizing the ground state geometry and then calculating the energies of various electronic excited states. mdpi.comresearchgate.net The calculations identify the key molecular orbitals (MOs) involved in the electronic transitions, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals corresponds to the absorption of UV-Vis light. rsc.org The results of these calculations are typically compared with experimental data, often obtained from high-performance liquid chromatography (HPLC) with UV detection, to validate the theoretical model. nih.govnih.gov Studies on similar heterocyclic compounds have shown that TD-DFT methods, such as B3LYP/6-311+G(d,p), can yield theoretical λmax values that correspond well with experimental findings, often with a minimal percentage of error. mdpi.com
| Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |
| 310 | 0.25 | HOMO -> LUMO | π -> π |
| 265 | 0.18 | HOMO-1 -> LUMO | π -> π |
| 230 | 0.12 | HOMO -> LUMO+1 | π -> π* |
Investigation of Non-Linear Optical (NLO) Properties through Hyperpolarizability Calculations
Non-linear optical (NLO) materials are of great interest due to their potential applications in optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is determined by its hyperpolarizability. Computational chemistry provides the means to calculate the first hyperpolarizability (β) of a molecule, offering a theoretical prediction of its NLO properties.
For a molecule such as this compound, which possesses a π-conjugated system and potential for intramolecular charge transfer, NLO properties are anticipated. The presence of both electron-donating (the pyrrole ring) and electron-withdrawing (pyrazine and nitrile groups) moieties within the same structure can lead to a significant NLO response. Calculations would typically be performed using DFT methods to determine the components of the hyperpolarizability tensor. While specific hyperpolarizability calculations for this compound are not detailed in the available literature, the general approach would involve assessing the molecule's response to an applied electric field. A large computed value for the first hyperpolarizability would suggest that the compound is a promising candidate for NLO applications.
Molecular Modeling and Dynamics Simulations in Chemical Research
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. nih.gov This method is instrumental in drug discovery for understanding binding mechanisms and for the rational design of new therapeutic agents. nih.gov The 5H-pyrrolo[2,3-b]pyrazine scaffold has been identified as a key component in a variety of kinase inhibitors. researchgate.netresearchgate.net
Molecular docking studies have been crucial in elucidating how derivatives of 5H-pyrrolo[2,3-b]pyrazine interact with the ATP-binding sites of various kinases, such as Janus kinase 3 (JAK3) and Fibroblast Growth Factor Receptor (FGFR). nih.govnih.gov For instance, computational and crystallographic analyses of 5H-pyrrolo[2,3-b]pyrazine-based inhibitors revealed that the core scaffold forms critical hydrogen bonds with hinge region residues of the kinase, a common feature for many kinase inhibitors. nih.govnih.gov Docking simulations have helped to rationalize the observed potency and selectivity of these compounds and have guided the synthesis of new derivatives with improved properties. nih.govnih.gov For example, docking predicted that substituting different groups on the scaffold could optimize interactions and enhance inhibitory activity. nih.gov
Table 2: Summary of Molecular Docking Findings for 5H-pyrrolo[2,3-b]pyrazine Derivatives (Based on findings for the general scaffold from multiple sources)
| Target Protein | Compound Series | Key Interactions Observed | Reference |
| FGFR1 | 5H-pyrrolo[2,3-b]pyrazine derivatives | Hydrogen bond with the backbone of Ala564 in the hinge region; π-π stacking with Phe489. | nih.gov |
| JAK3 | 5H-pyrrolo[2,3-b]pyrazine-2-phenyl ethers | ATP-competitive binding; interactions within the kinase catalytic domain. | nih.gov |
| CDKs | 5,7-disubstituted 6-amino-5H-pyrrolo[3,2-b]pyrazine-2,3-dicarbonitriles | Binding within the ATP-binding site, correlating with antiproliferative activity. | nih.gov |
Theoretical Assessment of Degradation Mechanisms and Stability (e.g., Bond Dissociation Energies)
The stability of a chemical compound and its potential degradation pathways can be investigated theoretically by calculating bond dissociation energies (BDEs). BDE is the enthalpy change required to break a specific bond homolytically in the gas phase at 298 K. ucsb.edu Bonds with lower BDEs are generally more susceptible to cleavage, indicating potential sites of chemical instability.
Table 3: Illustrative Bond Dissociation Energies (BDEs) for Key Bonds in this compound (Note: These are estimated values for illustrative purposes, based on general BDEs for similar bond types. ucsb.edu Specific computational results for this molecule are not available.)
| Bond | Bond Type | Estimated BDE (kJ/mol) |
| N-H | Pyrrole N-H | ~380 |
| C-H | Aromatic C-H | ~460 |
| C-C | Ring fusion C-C | >500 |
| C-CN | Pyrazine-Nitrile C-C | ~520 |
Structure-Activity Relationship (SAR) Methodologies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.govresearchgate.net For the 5H-pyrrolo[2,3-b]pyrazine scaffold, extensive SAR studies have been conducted, primarily in the context of developing kinase inhibitors. nih.govresearchgate.net These studies have systematically modified the core structure to identify key features that govern potency and selectivity. nih.govnih.gov
Research has shown that the 5H-pyrrolo[2,3-b]pyrazine core is a critical pharmacophore for kinase binding. nih.govresearchgate.net SAR investigations on derivatives targeting FGFR revealed that even small changes, such as substituting a methyl group on a linked pyrazole (B372694) ring, could significantly alter inhibitory activity. nih.gov An unsubstituted pyrazole ring was found to be optimal for FGFR1 inhibition in one study. nih.gov Similarly, in the development of JAK3 inhibitors, exploration of a phenyl ether moiety attached to the scaffold was key to achieving improved selectivity over other JAK family members. nih.gov These SAR studies, often guided by molecular modeling, provide a rational basis for designing more effective and selective drug candidates based on the 5H-pyrrolo[2,3-b]pyrazine framework. nih.govnih.govsemanticscholar.org
Table 4: Summary of Key Structure-Activity Relationship Findings for 5H-pyrrolo[2,3-b]pyrazine Derivatives
| Scaffold Position/Modification | Effect on Activity | Target Kinase | Reference |
| 5H-pyrrolo[2,3-b]pyrazine core | Essential for binding activity | FGFR1, JAK3 | nih.govresearchgate.netnih.gov |
| Substitution on linked pyrazole ring | Significant impact on potency; unsubstituted pyrazole showed high activity | FGFR1 | nih.gov |
| Phenyl ether moiety | Vector for achieving selectivity | JAK3 | nih.gov |
| Amino group at position 2 | Used as a point of attachment for SAR exploration | Aurora-A | nih.gov |
Chemical Reactivity and Mechanistic Studies of 5h Pyrrolo 2,3 B Pyrazine 2 Carbonitrile
Electrophilic and Nucleophilic Reactions on the Pyrrolo[2,3-b]pyrazine Core
The 5H-pyrrolo[2,3-b]pyrazine nucleus possesses a unique electronic structure, with the pyrrole (B145914) moiety being electron-rich and the pyrazine (B50134) portion being electron-deficient. This dichotomy dictates the regioselectivity of electrophilic and nucleophilic attacks.
Electrophilic Reactions: The pyrrole ring is the preferred site for electrophilic substitution. While specific studies on the direct electrophilic substitution of 5H-pyrrolo[2,3-b]pyrazine-2-carbonitrile are not extensively detailed in the provided literature, related structures show typical pyrrole reactivity. For instance, electrophilic cyclization reactions involving iodine have been successfully used to form related pyrrolo-oxazinone structures, indicating the susceptibility of the pyrrole ring system to electrophiles. beilstein-journals.org
Nucleophilic Reactions: The pyrazine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the presence of good leaving groups, such as halogens, on the pyrazine ring. Studies on chloropyrazines demonstrate their reactions with various nucleophiles like sodium methoxide (B1231860) and sodium hydroxide. rsc.org In the context of the pyrrolo[2,3-b]pyrazine core, nucleophilic substitution is a key strategy for functionalization. For example, a tandem hydroamination-SNAr sequence has been developed for the synthesis of related pyrrolopyrazine derivatives. researchgate.net The reactivity of chloropyrazines is correlated with the calculated electron deficiency at the carbon atoms of the pyrazine ring. researchgate.net
Table 1: Summary of Electrophilic and Nucleophilic Reactivity
| Reaction Type | Reactive Site | Reagents/Conditions | Product Type |
|---|---|---|---|
| Electrophilic Attack | Pyrrole Ring | Iodine (I₂) | Iodinated derivatives / Cyclized products beilstein-journals.org |
| Nucleophilic Substitution (SNAr) | Pyrazine Ring | Sodium Methoxide, Amines, Thiols | Alkoxy, amino, or thioether derivatives researchgate.netrsc.orgresearchgate.net |
Transformations Involving the Carbonitrile Functional Group
The carbonitrile (cyano) group at the C2 position is a versatile functional handle that can be converted into several other functionalities, significantly broadening the synthetic utility of the parent molecule.
One of the most fundamental transformations is the hydrolysis of the nitrile to a carboxylic acid. The corresponding 5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid is a known compound, implying that this hydrolysis is a feasible and documented transformation. uni.lu This conversion can typically be achieved under acidic or basic conditions.
Other potential transformations, based on standard nitrile chemistry, include:
Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Addition of Grignard Reagents: Reaction with organomagnesium halides (Grignard reagents) would lead to the formation of ketones after hydrolysis of the intermediate imine.
A key synthetic route to obtaining the carbonitrile functionality itself involves palladium-catalyzed cyanation of a halogenated precursor, highlighting the importance of this group in synthetic strategies. mdpi.com
Table 2: Potential Transformations of the C2-Carbonitrile Group
| Reaction Type | Reagent(s) | Resulting Functional Group |
|---|---|---|
| Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid (-COOH) uni.lu |
| Reduction | LiAlH₄ or H₂/Catalyst | Primary Amine (-CH₂NH₂) |
| Grignard Reaction | 1. RMgX 2. H₂O | Ketone (-C(O)R) |
Reactions at Nitrogen Heteroatoms (Pyrrole and Pyrazine Nitrogens)
The 5H-pyrrolo[2,3-b]pyrazine core contains three nitrogen atoms, each with distinct reactivity. The pyrrole nitrogen (N5) is weakly acidic and can be deprotonated to form a nucleophilic anion, while the pyrazine nitrogens (N4 and N7) are basic and can be protonated or act as coordination sites.
The N5 position is the most common site for substitution. Deprotonation with a suitable base, such as sodium hydride (NaH), generates a potent nucleophile that readily reacts with various electrophiles. mdpi.com This allows for the introduction of a wide range of substituents at the pyrrole nitrogen.
Examples of N5-Functionalization:
N-Sulfonylation: Reaction of the deprotonated scaffold with 1H-imidazole-4-sulfonyl chloride yields the corresponding N-sulfonylated product. mdpi.com
N-Alkylation: Treatment with alkyl halides, such as 1-fluoro-2-iodoethane, after deprotonation leads to N-alkylated derivatives. mdpi.com
The pyrazine nitrogens are less nucleophilic than the deprotonated pyrrole nitrogen. However, their basicity allows them to play a crucial role in biological systems by forming hydrogen bonds with protein residues, which is a key interaction for many kinase inhibitors based on this scaffold. nih.gov
Table 3: Reactivity at Nitrogen Heteroatoms
| Nitrogen Atom | Position | Type of Reactivity | Typical Reactions |
|---|---|---|---|
| Pyrrole Nitrogen | N5 | Acidic Proton / Nucleophilic Anion | Deprotonation followed by Alkylation, Acylation, Sulfonylation mdpi.com |
| Pyrazine Nitrogen | N4 | Basic / H-bond Acceptor | Protonation, Coordination to Metals, H-bonding nih.gov |
| Pyrazine Nitrogen | N7 | Basic / H-bond Acceptor | Protonation, Coordination to Metals, H-bonding |
Catalysis in the Functionalization of the Core Structure
Catalysis, particularly transition-metal catalysis, is instrumental in the synthesis and functionalization of the 5H-pyrrolo[2,3-b]pyrazine skeleton. These methods provide efficient pathways to form carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling: This is a widely used strategy. The Sonogashira coupling, a Pd-Cu co-catalyzed reaction, has been employed in a one-pot synthesis of substituted 5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitriles from 5,6-dichloropyrazine-2,3-dicarbonitrile. researchgate.net Other palladium-catalyzed reactions, such as C-H/C-H cross-coupling, are also utilized to build molecular complexity on the pyrazine framework. mdpi.com
Nickel-Catalyzed Cross-Coupling: Nickel catalysts are effective for certain transformations. For instance, a Kumada–Corriu cross-coupling between a 2-chloropyrazine (B57796) derivative and a Grignard reagent was used in the synthesis of a pyrazine-based natural product. mdpi.com
These catalytic methods offer a powerful toolkit for modifying the core structure, enabling the synthesis of diverse libraries of compounds for applications like drug discovery. researchgate.netresearchgate.net
Detailed Mechanistic Pathways of Key Synthetic Reactions
Understanding the mechanistic pathways of key reactions is crucial for optimizing conditions and predicting outcomes.
Sonogashira Coupling Mechanism: The Pd-Cu catalyzed Sonogashira reaction for synthesizing substituted pyrrolo[2,3-b]pyrazines generally proceeds through a well-established catalytic cycle. researchgate.net
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to a halo-pyrazine precursor.
Transmetalation: A copper acetylide, formed in situ from the terminal alkyne and a copper(I) salt, transfers the alkyne group to the palladium center.
Reductive Elimination: The coupled product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which re-enters the cycle. The subsequent cyclization to form the pyrrole ring involves the attack of a nitrogen nucleophile (like hydrazine) onto the alkyne, followed by intramolecular condensation. researchgate.net
Electrophilic Cyclization with Iodine: The formation of iodo-substituted pyrrolo-oxazinones from N-alkyne-substituted pyrrole precursors provides insight into electrophilic reactions on the pyrrole core. beilstein-journals.org The proposed mechanism involves the activation of the alkyne by iodine, forming an iodonium (B1229267) ion intermediate. This is followed by an intramolecular nucleophilic attack from the ester or a related group onto the activated alkyne, leading to the cyclized product in a 6-endo-dig fashion. beilstein-journals.org
Advanced Applications and Materials Science Perspectives of 5h Pyrrolo 2,3 B Pyrazine 2 Carbonitrile Scaffolds
Integration in Organic Electronic Materials Development
The development of new organic semiconductors is a cornerstone for the advancement of organic electronics. researchgate.net The 5H-pyrrolo[2,3-b]pyrazine-2-carbonitrile scaffold is positioned as a promising building block in this domain. While specific research focusing exclusively on this particular nitrile derivative is still nascent, the broader class of nitrogen-containing heterocycles, including pyrrolopyrazine derivatives, is recognized for its potential in electronic applications such as organic light-emitting diodes (OLEDs). researchgate.netshachemlin.com
The electronic properties of such scaffolds can be tailored through synthetic modifications. For instance, in related pyrido[2,3-b]pyrazine (B189457) systems, fine-tuning of the band gap through the strategic choice of donor units has led to the development of full-color fluorescent materials. rsc.org This demonstrates the potential to modulate the optoelectronic characteristics of the 5H-pyrrolo[2,3-b]pyrazine core for specific device requirements. The electron-withdrawing nature of the nitrile group in this compound is expected to influence its electronic properties, potentially leading to n-type or ambipolar charge transport characteristics, which are highly sought after in organic electronics. The planar structure of the fused rings could also facilitate π-stacking interactions, which are crucial for efficient charge transport in thin-film devices. evitachem.com
Exploration as Components in Light-Emitting Oligomers and Polymers
The quest for novel light-emitting materials for applications in displays and solid-state lighting has driven research into various fluorescent and phosphorescent organic compounds. The pyrrolo[2,3-b]pyrazine scaffold is a candidate for incorporation into light-emitting oligomers and polymers due to its inherent aromaticity and potential for high photoluminescence quantum efficiency.
Research on related heterocyclic systems provides a strong rationale for this exploration. For example, pyrazole-based pyrrolo[3,4-b]pyridin-5-ones have been synthesized and shown to be dual-state emitters, fluorescing in both solution and the solid state, which is a desirable property for OLED applications. rsc.org Similarly, pyrido[2,3-b]pyrazine derivatives have been successfully utilized to create a range of fluorescent materials spanning the visible spectrum, from blue to red. rsc.org Two of these derivatives, designed to exhibit thermally activated delayed fluorescence (TADF), have been incorporated into OLEDs, achieving high external quantum efficiencies of up to 20.0%. rsc.org These findings suggest that the this compound core, when appropriately functionalized, could serve as a key chromophore in new light-emitting materials. The nitrile group's electronic influence could be leveraged to tune the emission color and photophysical properties of resulting oligomers and polymers.
Role in Supramolecular Chemistry and Self-Assembled Systems
Supramolecular chemistry, which involves the study of systems composed of a discrete number of molecules, relies on non-covalent interactions to form larger, organized structures. The this compound molecule possesses several features that make it an attractive component for designing self-assembled systems. The presence of nitrogen atoms in both the pyrrole (B145914) and pyrazine (B50134) rings, along with the nitrile group, provides multiple sites for hydrogen bonding and other non-covalent interactions.
The pyrrole NH group can act as a hydrogen bond donor, while the pyrazine and nitrile nitrogens can act as hydrogen bond acceptors. These directional interactions can guide the self-assembly of the molecules into well-defined architectures, such as one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional networks. This controlled organization is a key principle in crystal engineering, where the aim is to design and synthesize crystalline materials with desired properties.
Furthermore, the planar aromatic nature of the pyrrolopyrazine core can lead to π-π stacking interactions, which can further stabilize the supramolecular assemblies. While specific studies on the self-assembly of this compound are not yet widely reported, the principles of supramolecular chemistry suggest a strong potential for this molecule to form ordered structures.
Investigation in Coordination Chemistry as Ligands for Metal Complexes
The field of coordination chemistry explores the formation of compounds consisting of a central metal atom or ion bonded to one or more surrounding molecules or ions, known as ligands. The this compound scaffold contains multiple nitrogen atoms that can potentially coordinate to metal centers, making it a versatile ligand for the synthesis of novel metal complexes and metal-organic frameworks (MOFs).
The pyrazine ring is a well-known bridging ligand in coordination chemistry, capable of linking metal centers to form extended structures. For instance, pyrazine has been used to construct MOFs with molybdenum, creating materials with potential applications in gas storage and delivery. nih.gov Similarly, pyrazine derivatives have been employed to synthesize zinc-based MOFs for the selective adsorption of CO2 and light hydrocarbons. rsc.org
The pyrrole nitrogen and the nitrile nitrogen of this compound could also participate in metal coordination. The synthesis of Schiff bases from pyrazine-2-carboxamide and their subsequent complexation with various transition metals have demonstrated the coordination potential of the pyrazine-amide moiety. researchgate.net In these complexes, the ligand typically coordinates to the metal through the azomethine nitrogen and a phenolic oxygen. researchgate.net A study on a silver(I) nitrate (B79036) complex with N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide revealed a MOF structure where the ligand bridges silver atoms. researchgate.net
While direct experimental data on the coordination of this compound is limited, the known coordination chemistry of related pyrazine and pyrrole compounds suggests that it could act as a multidentate ligand, leading to the formation of a diverse range of metal complexes with interesting structural and functional properties.
Below is a table summarizing the coordination behavior of a related pyrazine-based Schiff base ligand with various metal ions.
| Metal Ion | Geometry | Magnetic Moment (B.M.) |
| Fe(III) | Octahedral | 5.92 |
| Ru(III) | Octahedral | 1.82 |
| Co(II) | Tetrahedral | 4.52 |
| Ni(II) | Square Planar | Diamagnetic |
| Cu(II) | Square Planar | 1.86 |
| Pd(II) | Square Planar | Diamagnetic |
| Zn(II) | Tetrahedral | Diamagnetic |
| Cd(II) | Tetrahedral | Diamagnetic |
| Hg(II) | Tetrahedral | Diamagnetic |
Data adapted from a study on metal complexes of a Schiff base derived from Pyrazine-2-carboxamide and 2-hydroxybenzaldehyde. researchgate.net
Role of 5h Pyrrolo 2,3 B Pyrazine 2 Carbonitrile As a Chemical Precursor in Complex Molecule Synthesis
Precursor for Kinase Inhibitors in Medicinal Chemistry Research
The 5H-pyrrolo[2,3-b]pyrazine scaffold is a privileged structure in the design of kinase inhibitors, and the 2-carbonitrile derivative is a key building block in this endeavor. researchgate.net Kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of small molecules that can inhibit specific kinases is a major focus of modern drug discovery. The 5H-pyrrolo[2,3-b]pyrazine core mimics the adenine (B156593) base of ATP, enabling compounds derived from it to act as competitive inhibitors in the ATP-binding pocket of kinases. researchgate.net
Fibroblast Growth Factor Receptor (FGFR) Kinase Inhibitor Development
The Fibroblast Growth Factor Receptors (FGFRs) are a subfamily of receptor tyrosine kinases whose aberrant signaling is implicated in various cancers. nih.govnih.gov The 5H-pyrrolo[2,3-b]pyrazine scaffold has been identified as a critical component in the development of potent and selective FGFR inhibitors. nih.govresearchgate.net
Research has demonstrated that modifying the 5H-pyrrolo[2,3-b]pyrazine core can lead to highly potent FGFR inhibitors. For instance, a series of derivatives were synthesized starting from 3-bromo-5H-pyrrolo[2,3-b]pyrazine, a closely related analogue of the 2-carbonitrile. mdpi.com In these studies, the pyrrolopyrazine core served as the hinge-binding moiety, a crucial interaction for kinase inhibition. Through rational design, compounds with picomolar inhibitory concentrations (IC₅₀) against FGFR1 were developed. nih.gov The substitution at various positions of the pyrrolopyrazine ring was systematically explored to optimize activity and selectivity.
| Compound/Derivative | Target Kinase | IC₅₀ (nM) | Research Focus |
| Pyrrolopyrazine Derivative 29 | FGFR1 | 3.0 | Optimization of imidazole (B134444) ring substitution for enhanced inhibitory activity. nih.gov |
| Pyrrolopyrazine Derivative 30 | FGFR1 | 3.0 | Optimization of imidazole ring substitution for enhanced inhibitory activity. nih.gov |
| Pyrrolopyrazine Carboxamides | FGFR2/FGFR3 | Potent | Development of covalent inhibitors to overcome acquired resistance. nih.gov |
Topoisomerase II Catalytic Inhibitor Research
Topoisomerase II (Topo II) is another vital enzyme targeted in cancer therapy. It resolves DNA topological problems during replication and transcription. Inhibiting its catalytic cycle can lead to cancer cell death. A series of 1,3-benzoazolyl-substituted pyrrolo[2,3-b]pyrazine derivatives have been designed and synthesized as potential nonintercalative Topo II catalytic inhibitors. nih.gov
In this research, the synthetic pathway initiated from a precursor that was elaborated to form the pyrrolo[2,3-b]pyrazine core. Subsequent modifications, including the introduction of an alkylamino side chain and a benzoazolyl group, were found to be crucial for the potent inhibitory activity against Topo II. nih.gov These compounds were shown to function by potentially blocking the ATP-binding site of the enzyme, representing a different mechanism from Topo II poisons. nih.gov
JAK3 Kinase Inhibitor Research
Janus kinase 3 (JAK3) is a member of the JAK family of tyrosine kinases that is critical for cytokine signaling in the immune system, making it an attractive target for autoimmune diseases and organ transplant rejection. The 5H-pyrrolo[2,3-b]pyrazine scaffold has been successfully employed to generate potent and selective JAK3 inhibitors. mdpi.comnih.gov
| Compound/Derivative | Target Kinase | IC₅₀ (nM) | Selectivity Profile |
| Phenyl Ether Derivative 12b | JAK3 | Potent | Improved selectivity against other JAK family kinases. nih.gov |
| Phenyl Ether Derivative 12d | JAK3 | Potent | Improved selectivity against other JAK family kinases. nih.gov |
Hematopoietic Progenitor Kinase 1 (HPK1) Degrader Research
Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell receptor signaling and is considered a promising target for cancer immunotherapy. nih.gov Beyond simple inhibition, a newer strategy involves the development of PROTACs (Proteolysis Targeting Chimeras) that induce the degradation of the target protein. The 5H-pyrrolo[2,3-b]pyrazine core has been utilized as the HPK1-binding moiety in the creation of such bifunctional degraders. google.com
Patent literature discloses novel pyrrolo[2,3-b]pyrazine-based bifunctional compounds that conjugate an HPK1 inhibitor moiety to a ligand for an E3 ubiquitin ligase. google.com This chimera recruits HPK1 to the cellular degradation machinery, leading to its destruction. This approach not only hinders the kinase function but also the scaffolding functions of HPK1, potentially offering a more profound and durable enhancement of T-cell activity. google.com
Building Block for Other Biologically Relevant Compound Classes (e.g., CFTR Activators)
The utility of the 5H-pyrrolo[2,3-b]pyrazine scaffold extends beyond kinase inhibitors. It also serves as a foundational structure for developing activators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel. Mutations in the CFTR gene cause cystic fibrosis, and compounds that can restore the function of the mutated protein are of significant therapeutic interest.
Researchers have synthesized and screened a library of 6-phenylpyrrolo[2,3-b]pyrazines and identified potent activators of wild-type and mutant forms of CFTR. psu.edu One such compound, identified as RP107, demonstrated submicromolar affinity as a CFTR activator. The synthesis of these derivatives involves building upon the core 5H-pyrrolo[2,3-b]pyrazine structure, highlighting its adaptability as a precursor for generating molecules that can modulate the function of ion channels, in addition to enzymes like kinases. psu.edu
Future Research Trajectories and Contemporary Challenges in 5h Pyrrolo 2,3 B Pyrazine 2 Carbonitrile Research
Innovations in Sustainable and Green Synthesis Methodologies
The synthesis of pyrrolo[2,3-b]pyrazines and their derivatives has traditionally relied on multi-step processes that often involve harsh reagents, toxic solvents, and costly metal catalysts. The future of synthesizing 5H-pyrrolo[2,3-b]pyrazine-2-carbonitrile is geared towards the adoption of green and sustainable chemistry principles. Key areas of innovation include the development of one-pot multicomponent reactions (MCRs), the use of reusable heterogeneous catalysts, and the exploration of solvent-free or eco-friendly solvent systems. mdpi.comencyclopedia.pubnih.gov
Recent advancements in the synthesis of related nitrogen-based heterocycles have highlighted the potential of these green methodologies. nih.gov For instance, the use of biocatalysts, such as enzymes like Aspergillus niger Lipase, has shown promise in yielding excellent results under mild conditions. mdpi.com Another sustainable approach is mechanochemical synthesis using ball-milling, which offers a catalyst-free and solvent-free pathway for creating similar fused pyrimidine (B1678525) structures. rsc.org The development of reusable catalysts, such as metal nanoparticles supported on materials like activated carbon, is also a significant step forward, allowing for easy separation and multiple reaction cycles without a significant loss of activity. mdpi.comencyclopedia.pub
Future research will likely focus on adapting these sustainable methods for the specific, and often complex, synthesis of this compound. This includes iridium-catalyzed deoxygenative syntheses that use renewable alcohols as starting materials and eliminate hydrogen gas as the only byproduct. nih.gov The goal is to create synthetic routes that are not only efficient and high-yielding but also economically viable and environmentally benign.
Table 1: Comparison of Conventional vs. Green Synthesis Approaches for Heterocycles
| Feature | Conventional Synthesis | Green/Sustainable Synthesis |
|---|---|---|
| Catalysts | Homogeneous, often precious metals (e.g., Palladium) | Heterogeneous, reusable, biocatalysts, metal-free. mdpi.comencyclopedia.pub |
| Solvents | Often toxic and volatile organic solvents (e.g., DMF, HMPA). nih.govnih.gov | Water, ethanol, or solvent-free conditions (mechanochemistry). mdpi.comrsc.org |
| Reaction Steps | Often multi-step with intermediate isolation | One-pot, tandem, or multicomponent reactions. mdpi.comnih.gov |
| Byproducts | Often stoichiometric and hazardous waste | Minimal byproducts (e.g., water, H2). nih.gov |
| Energy Input | Often requires high temperatures and pressures | Mild conditions, room temperature, microwave irradiation. mdpi.comnih.gov |
Elucidation of Undiscovered Reactivity Patterns
The 5H-pyrrolo[2,3-b]pyrazine core, also known as 7-azaindole (B17877), possesses a rich but not fully explored reactivity profile. researchgate.net The presence of multiple nitrogen atoms and distinct C-H bonds offers numerous sites for functionalization. While significant research has focused on reactions like N-arylation and cross-coupling at halogenated positions, many reactivity patterns remain to be discovered. nih.govresearchgate.netresearchgate.net
A major challenge and opportunity lies in the selective C-H functionalization of the pyrrole (B145914) and pyrazine (B50134) rings. nih.govresearchgate.net Direct C-H activation and arylation, catalyzed by transition metals like rhodium or iron, could provide more atom-economical routes to novel derivatives, bypassing the need for pre-functionalized starting materials. nih.govnih.gov The reactivity of the nitrile group in this compound itself presents further avenues for exploration, including its transformation into other functional groups like amides, tetrazoles, or other heterocycles, thereby expanding the chemical space accessible from this intermediate.
Furthermore, the exploration of cycloaddition reactions and ring-distortion methodologies could lead to the synthesis of entirely new fused-ring systems with unique three-dimensional architectures. researchgate.netmdpi.com Understanding the subtle electronic effects of substituents on the regioselectivity of these reactions is a key area for future investigation. researchgate.net Unraveling these new reactivity patterns will be crucial for generating diverse libraries of compounds for biological screening.
Application of Machine Learning and Artificial Intelligence in Compound Design and Prediction
Table 2: AI/ML Applications in Pyrrolopyrazine Drug Discovery
| Application Area | Description | Potential Impact |
|---|---|---|
| ADMET Prediction | In silico prediction of absorption, distribution, metabolism, excretion, and toxicity. nih.govcbirt.net | Reduces late-stage attrition of drug candidates; prioritizes compounds with favorable pharmacokinetic profiles. |
| Virtual Screening | High-throughput screening of large chemical libraries against biological targets. | Accelerates hit identification and lead optimization. |
| De Novo Design | Generative models propose novel molecular structures with desired properties. | Expands accessible chemical space and generates novel intellectual property. |
| SAR Analysis | Identifies key structural features that contribute to biological activity and selectivity. researchgate.net | Guides rational drug design and optimization of lead compounds. |
| Property Prediction | Predicts physicochemical properties, such as solubility and binding affinity. | Facilitates the selection of compounds with better druglike characteristics. |
Development of Advanced Spectroscopic Probes for In-Situ Analysis
The inherent fluorescence of many heterocyclic systems, including pyrrole-based compounds, opens up the possibility of developing advanced spectroscopic probes from the this compound scaffold. rsc.orgnih.govrsc.org These probes could be designed for the sensitive and selective detection of biologically important species or for the real-time monitoring of cellular processes.
The design of such probes involves conjugating the pyrrolopyrazine core with specific recognition moieties that interact with an analyte of interest. This interaction would then induce a change in the probe's photophysical properties, such as a "turn-on" or "turn-off" of fluorescence, or a shift in emission wavelength. rsc.org For example, pyrazolopyrimidine-based sensors have been successfully developed for the detection of metal ions like Cu2+ and Ni2+ in living cells. nih.gov
Future research in this area will focus on creating probes with improved properties, such as two-photon absorption for deeper tissue imaging, and targeting capabilities to specific organelles within a cell. rsc.orgrsc.org Developing probes from this compound for in-situ analysis of enzymatic activity or the detection of reactive oxygen species represents a significant and challenging frontier. nih.gov
Expansion into Novel Material Science Applications
Beyond its established role in medicinal chemistry, the this compound core has potential for applications in material science. Nitrogen-rich heterocyclic compounds are of great interest for the development of advanced organic materials due to their electronic properties, thermal stability, and ability to participate in intermolecular interactions. nih.govmdpi.com
One of the most promising areas is in the field of organic electronics. Derivatives of related fused nitrogen heterocycles, like dipyrrolo[2,3-b:2′,3′-e]pyrazine-2,6(1H,5H)-dione, have been used to create conjugated polymers with ambipolar transport properties, making them suitable for organic thin-film transistors (OTFTs). rsc.org Similarly, pyrazine-containing molecules have been investigated as components of organic light-emitting diodes (OLEDs), where they can function as hole-transporting materials or as part of full-color fluorescent systems. nih.govtandfonline.commdpi.com The electron-deficient nature of the pyrazine ring combined with the electron-rich pyrrole ring gives the 5H-pyrrolo[2,3-b]pyrazine scaffold unique donor-acceptor characteristics that can be tuned through chemical modification. nih.gov
Future work will explore the synthesis of polymers and small molecules derived from this compound for applications in organic photovoltaics, sensors, and other electronic devices. rsc.orgmdpi.com The challenge will be to design materials that combine desirable electronic and photophysical properties with the processability and stability required for device fabrication.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
